4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one
Description
4-(3,4-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a phenyl group at position 6 and a 3,4-dimethoxybenzyl substituent at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects .
The 3,4-dimethoxybenzyl moiety in this compound introduces electron-donating methoxy groups, which influence electronic distribution, solubility, and interaction with biological targets. For example, 4-(3-(cyclopentyloxy)-4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one (40d) was prepared using a benzylation reaction with yields of 65% and a melting point of 243–247°C .
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-9-8-13(11-18(17)24-2)10-15-12-16(20-21-19(15)22)14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHJECOAJRWBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187492 | |
| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-6-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365477-56-0 | |
| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-6-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365477-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-6-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the 3,4-dimethoxybenzyl moiety.
Phenyl Group Substitution: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Pyridazinone derivatives exhibit significant variability in properties based on substituent type and position. Key comparisons include:
Table 1: Substituent Impact on Physical Properties
*Solubility inferred from substituent polarity. Methoxy groups enhance solubility compared to lipophilic (e.g., cyclopentyloxy) or electron-withdrawing (e.g., chloro) groups.
Pharmacological Activities
Substituents critically influence biological activity. Notable examples include:
Biological Activity
4-(3,4-Dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This pyridazinone derivative has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article summarizes the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one typically involves the condensation of 3,4-dimethoxybenzylamine with a suitable pyridazinone precursor. The reaction is often carried out under reflux conditions in solvents like ethanol or methanol, followed by purification through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one. It has been shown to inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may exert its effects by inducing apoptosis and inhibiting specific signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory activity. Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Experimental Model : LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a dose-dependent decrease in cytokine release.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 200 |
| IL-6 | 300 | 100 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assays have shown promising results against both Gram-positive and Gram-negative bacteria.
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Cancer Treatment : A study conducted on MCF-7 cells demonstrated that treatment with 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
